Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate
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Overview
Description
Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound with the molecular formula C8H6IN3O2. It is part of the imidazo[1,2-a]pyrimidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis . This compound is characterized by its unique structure, which includes an iodine atom and a methyl ester group, making it a valuable intermediate in various chemical reactions and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate typically involves the iodination of imidazo[1,2-a]pyrimidine derivatives. One common method includes the reaction of imidazo[1,2-a]pyrimidine-2-carboxylic acid with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed:
Scientific Research Applications
Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential antituberculosis agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex heterocyclic structures.
Pharmaceutical Research: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom and the imidazo[1,2-a]pyrimidine core play crucial roles in its binding affinity and activity . The exact pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
3-Iodo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester: Similar in structure but with an ethyl ester group instead of a methyl ester.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Uniqueness: Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the iodine atom enhances its potential as a versatile intermediate in various synthetic and medicinal applications .
Properties
Molecular Formula |
C8H6IN3O2 |
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Molecular Weight |
303.06 g/mol |
IUPAC Name |
methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H6IN3O2/c1-14-7(13)5-6(9)12-4-2-3-10-8(12)11-5/h2-4H,1H3 |
InChI Key |
XCNCFEQUWLUCGV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N2C=CC=NC2=N1)I |
Origin of Product |
United States |
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